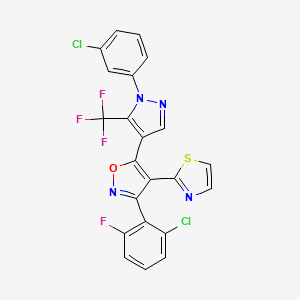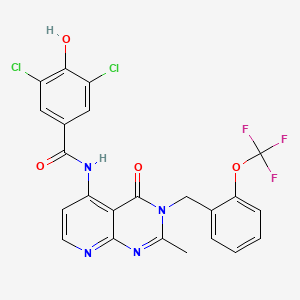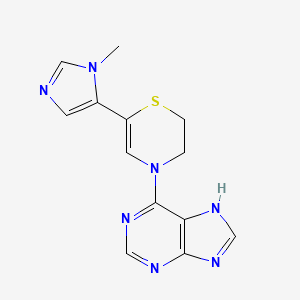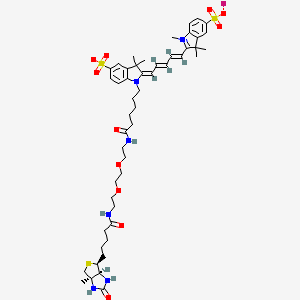
Sulfo-Cy5-PEG3-biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfo-Cy5-PEG3-biotin: is a water-soluble reagent that combines the far-red fluorescent dye sulfo-Cyanine5, a polyethylene glycol (PEG3) linker, and biotin. This compound is widely used in various scientific applications, particularly in the fields of biochemistry and molecular biology. The sulfo-Cyanine5 dye is known for its far-red fluorescence, which is valuable for imaging techniques due to its low background autofluorescence. The PEG3 linker provides flexibility and water solubility, while the biotin moiety allows for high-affinity binding to avidin, streptavidin, and neutravidin .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cy5-PEG3-biotin involves several steps:
Synthesis of Sulfo-Cyanine5 Dye: The sulfo-Cyanine5 dye is synthesized through a series of organic reactions, including condensation and cyclization reactions, to form the cyanine dye structure.
Attachment of PEG3 Linker: The PEG3 linker is attached to the sulfo-Cyanine5 dye through a nucleophilic substitution reaction, where the PEG3 moiety reacts with a reactive group on the dye.
Conjugation with Biotin: The final step involves the conjugation of the PEG3-linked sulfo-Cyanine5 dye with biotin.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Quality control measures, such as NMR and HPLC-MS, are employed to verify the structure and purity of the final product .
化学反应分析
Types of Reactions: Sulfo-Cy5-PEG3-biotin can undergo various chemical reactions, including:
Oxidation and Reduction: The sulfo-Cyanine5 dye can undergo redox reactions, which may affect its fluorescence properties.
Substitution Reactions: The PEG3 linker can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin, streptavidin, and neutravidin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or dithiothreitol are often employed.
Substitution: Nucleophiles such as amines or thiols can react with the PEG3 linker under mild conditions.
Major Products:
Oxidation and Reduction Products: These reactions can lead to changes in the fluorescence properties of the sulfo-Cyanine5 dye.
Substitution Products: Functionalized derivatives of this compound with additional reactive groups.
Conjugation Products: Complexes formed with avidin, streptavidin, or neutravidin.
科学研究应用
Sulfo-Cy5-PEG3-biotin has a wide range of applications in scientific research:
Imaging: Used for labeling biomolecules in techniques such as Western blotting, immunoassays, cytochemistry, histochemistry, and flow cytometry.
Affinity Measurements: Employed in measuring the affinity and dissociation constants of biotin-binding proteins like avidin and streptavidin.
Sensors: Utilized in the development of streptavidin-based sensors for detecting biotinylated molecules.
Bioconjugation: Facilitates the conjugation of biotinylated molecules to various targets, enhancing their detection and analysis.
作用机制
The mechanism of action of Sulfo-Cy5-PEG3-biotin involves several key components:
相似化合物的比较
Sulfo-Cy3-PEG3-biotin: Similar to Sulfo-Cy5-PEG3-biotin but with a sulfo-Cyanine3 dye, which emits in the green region of the spectrum.
Sulfo-Cy7-PEG3-biotin: Contains a sulfo-Cyanine7 dye, emitting in the near-infrared region.
Sulfo-Cy5-maleimide: A derivative of sulfo-Cyanine5 with a maleimide group for conjugation to thiol groups.
Uniqueness: this compound is unique due to its combination of far-red fluorescence, high-affinity biotin binding, and flexible PEG3 linker. This makes it particularly valuable for multicolor imaging and applications requiring strong biotin-avidin interactions .
属性
分子式 |
C49H67KN6O11S3 |
|---|---|
分子量 |
1051.4 g/mol |
IUPAC 名称 |
potassium;(2E)-1-[6-[2-[2-[2-[5-[(3aR,6S,6aS)-3a-methyl-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C49H68N6O11S3.K/c1-47(2)36-31-34(68(59,60)61)20-22-38(36)54(6)41(47)16-9-7-10-17-42-48(3,4)37-32-35(69(62,63)64)21-23-39(37)55(42)26-14-8-11-18-43(56)50-24-27-65-29-30-66-28-25-51-44(57)19-13-12-15-40-45-49(5,33-67-40)53-46(58)52-45;/h7,9-10,16-17,20-23,31-32,40,45H,8,11-15,18-19,24-30,33H2,1-6H3,(H5-,50,51,52,53,56,57,58,59,60,61,62,63,64);/q;+1/p-1/t40-,45+,49-;/m0./s1 |
InChI 键 |
NKRGECYUPRVPEE-NRSOTYDJSA-M |
手性 SMILES |
C[C@]12CS[C@H]([C@H]1NC(=O)N2)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C\C=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
规范 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)(NC(=O)N6)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


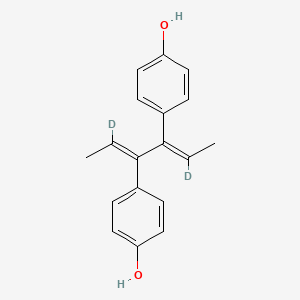
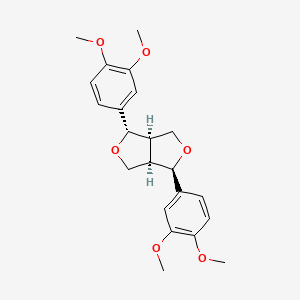




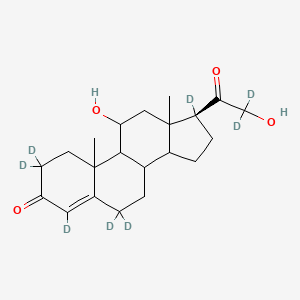
![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)
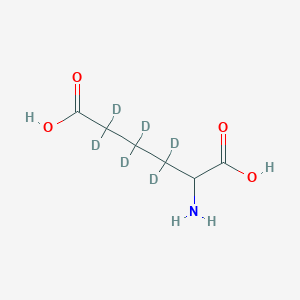
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)

